molecular formula C5H4BrLiN2O2 B2483615 lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate CAS No. 2031269-05-1

lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B2483615
CAS No.: 2031269-05-1
M. Wt: 210.94
InChI Key: LFKDGSFFQMSRSB-UHFFFAOYSA-M
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Description

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a bromine atom at position 2, a methyl group at position 1, and a carboxylate group at position 5 of the imidazole ring The lithium ion is associated with the carboxylate group, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the following steps:

    Formation of 2-bromo-1-methyl-1H-imidazole: This can be achieved by bromination of 1-methylimidazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Carboxylation: The 2-bromo-1-methyl-1H-imidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylate group at position 5.

    Lithium Salt Formation: Finally, the carboxylated product is treated with a lithium source, such as lithium hydroxide, to form the lithium salt of 2-bromo-1-methyl-1H-imidazole-5-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Products with different substituents at position 2 of the imidazole ring.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of functional materials, such as catalysts or dyes for solar cells.

Mechanism of Action

The mechanism of action of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylate group can influence its binding affinity and specificity. The lithium ion may also play a role in stabilizing the compound or enhancing its solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Lacks the carboxylate group and lithium ion.

    1-Methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom.

    Lithium 1-methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom at position 2.

Uniqueness

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of the bromine atom, methyl group, carboxylate group, and lithium ion. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

lithium;2-bromo-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2.Li/c1-8-3(4(9)10)2-7-5(8)6;/h2H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDGSFFQMSRSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1Br)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-05-1
Record name lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate
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